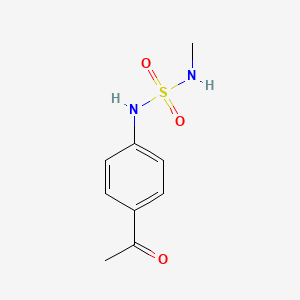

N-(4-Acetylphenyl)-N'-methylsulfamide

Description

N-(4-Acetylphenyl)-N'-methylsulfamide is a sulfonamide derivative characterized by a central sulfamide group (-SO₂-NH-) linking a 4-acetylphenyl substituent and a methyl group. The acetyl moiety (COCH₃) at the para position of the phenyl ring introduces electron-withdrawing effects, which may influence the compound’s electronic distribution, solubility, and reactivity.

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

1-[4-(methylsulfamoylamino)phenyl]ethanone |

InChI |

InChI=1S/C9H12N2O3S/c1-7(12)8-3-5-9(6-4-8)11-15(13,14)10-2/h3-6,10-11H,1-2H3 |

InChI Key |

XUPBBMDDUFLYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide () shares the sulfonamide core but differs in substituents:

- 4-Acetylphenyl vs. 4-Methoxy-2-nitrophenyl: The acetyl group (COCH₃) in the target compound contrasts with the methoxy (OCH₃) and nitro (NO₂) groups in the analog. Acetyl is moderately electron-withdrawing, while methoxy is electron-donating and nitro is strongly electron-withdrawing. These differences impact electronic properties, such as hydrogen-bonding capacity and acidity of the sulfonamide proton.

- Methylsulfamide vs. Methylsulfonyl : The target compound features a methyl group directly bonded to the sulfamide nitrogen, whereas the analog includes a methylsulfonyl group (SO₂-CH₃), enhancing steric bulk and polarity.

Implications of Substituent Variations

- Stability : Electron-withdrawing nitro groups could destabilize the aromatic ring via resonance effects, whereas the acetyl group offers conjugation stability.

- Crystallinity : Both compounds likely form hydrogen-bonded networks, but the nitro and methoxy substituents in the analog may promote distinct packing modes, as observed in crystallographic studies .

Structural and Crystallographic Analysis

Crystallographic tools like the SHELX software suite () are critical for comparing molecular conformations and intermolecular interactions. For example:

- Bond Lengths/Angles : SHELXL refines parameters such as S-N and C-S bond lengths, which vary with substituent electronic effects.

- Hydrogen Bonding: The acetyl group’s carbonyl oxygen may act as a hydrogen-bond acceptor, while the nitro group in the analog serves as both acceptor and donor.

Data Table: Comparative Structural Features

Research Findings and Limitations

- SHELX in Structural Studies : The analog in was analyzed using SHELX programs, highlighting their utility in resolving sulfonamide conformations and packing motifs .

- Knowledge Gaps: Direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on inferences from structural analogs.

- Future Directions : Experimental studies using X-ray crystallography (via SHELXL ) and spectroscopic methods are needed to validate hypotheses regarding reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.